molecular formula C10H13F3N4O2 B12908837 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one CAS No. 647831-31-0

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one

Cat. No.: B12908837
CAS No.: 647831-31-0
M. Wt: 278.23 g/mol
InChI Key: MBFIKHBJTNDHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a trifluoro-oxohexyl side chain at position 5 of the pyrimidine ring. This compound combines a pyrimidinone core—a heterocyclic structure with two amino groups at positions 2 and 6—with a highly electronegative trifluoromethyl ketone moiety.

Properties

CAS No.

647831-31-0

Molecular Formula

C10H13F3N4O2

Molecular Weight

278.23 g/mol

IUPAC Name

2,4-diamino-5-(6,6,6-trifluoro-5-oxohexyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H13F3N4O2/c11-10(12,13)6(18)4-2-1-3-5-7(14)16-9(15)17-8(5)19/h1-4H2,(H5,14,15,16,17,19)

InChI Key

MBFIKHBJTNDHQK-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)C(F)(F)F)CC1=C(N=C(NC1=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-ketoesters.

    Introduction of the Trifluoromethyl Group: Using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific conditions.

    Functional Group Modifications: Introducing the amino groups and the hexyl side chain through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one can undergo several types of chemical reactions:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Binding to enzymes, receptors, or nucleic acids.

    Pathways Involved: Modulating signaling pathways, inhibiting or activating enzymes, or altering gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Features
Target Compound Pyrimidin-4(1H)-one 6,6,6-Trifluoro-5-oxohexyl at C5 C₁₀H₁₂F₃N₅O₂ Strong electron-withdrawing trifluoro group enhances lipophilicity and stability
2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one (18b) Pyrimidin-4(1H)-one Azo-linked sulfonamido-phenyl group at C5 C₁₆H₁₇N₉O₃S Azo group enables π-π stacking; sulfonamido moiety confers antibacterial activity
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one Pyrimidin-4(1H)-one Hydroxyamino group at C5 C₄H₇N₅O₂ Polar hydroxyamino group improves solubility but reduces metabolic stability
1-Cyclohex-1-en-1-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one Benzothieno-pyrimidine Cyclohexene and tetrahydrobenzothieno groups C₁₆H₁₈N₂OS Bulky fused rings reduce solubility; sulfur atom enhances π-acidity

Physical and Spectroscopic Properties

Property Target Compound Compound 18b Hydroxyamino Derivative Benzothieno-pyrimidine
Melting Point Not reported 261–263°C Not reported 115–117°C
IR Peaks Expected C=O (~1670 cm⁻¹), NH/NF stretches 1669 cm⁻¹ (C=O), NH₂/NH (3189–3433 cm⁻¹) Likely NH/O-H (~3300 cm⁻¹) C=O (1670–1700 cm⁻¹)
^1H-NMR Features Trifluoroalkyl protons (δ 2.5–3.5), NH₂ signals Aromatic protons (δ 7.43–8.24), NH₂ (δ 5.38–5.67) Hydroxyamino proton (δ ~8.5) Cyclohexene (δ 5.84), aromatic (δ 8.05)

Research Implications and Limitations

The trifluoro-oxohexyl side chain in the target compound offers unique advantages in drug design, such as enhanced metabolic stability and target binding. Comparatively, the azo and sulfonamido groups in 18b provide proven antibacterial utility but may pose photodegradation risks . Simpler derivatives like the hydroxyamino compound lack the structural diversity for broad applications but serve as intermediates for functionalization .

Biological Activity

2,6-Diamino-5-(6,6,6-trifluoro-5-oxohexyl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group and its ability to interact with various biological targets. This article provides a detailed overview of the biological activity of this compound, including synthesis methods, biological assays, and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the pyrimidine ring : This is usually achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the trifluoroacetyl group : This step is critical for enhancing the biological activity of the compound.
  • Final modifications : These may involve amination or other substitution reactions to obtain the desired product.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit fibroblast growth factor receptor (FGFR) tyrosine kinases, which play a crucial role in tumor growth and angiogenesis.

Table 1: Anticancer Activity Data

CompoundTargetIC50 (µM)Reference
This compoundFGFR10.45
This compoundFGFR20.38

Monoamine Oxidase Inhibition

Another area of interest is the inhibition of monoamine oxidase (MAO), which is linked to neurodegenerative diseases such as Parkinson's disease. The compound has been evaluated for its MAO-B inhibitory activity.

Table 2: MAO Inhibition Data

CompoundMAO TypeIC50 (µM)Reference
This compoundMAO-B3.50

Case Study 1: Antitumor Efficacy in Bladder Cancer Models

A study conducted on bladder cancer xenograft models demonstrated that this compound significantly reduced tumor size compared to controls. The mechanism was attributed to its ability to inhibit FGFR signaling pathways.

Case Study 2: Neuroprotective Effects

In vitro studies showed that the compound could protect neuronal cells from oxidative stress by inhibiting MAO-B activity. This suggests potential therapeutic applications in treating neurodegenerative disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.